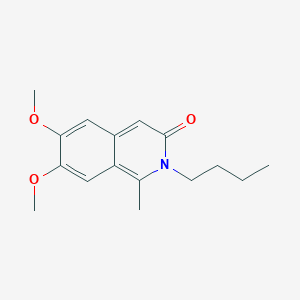
4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione
Descripción general
Descripción
4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione, also known as ATA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATA is a potent inhibitor of a variety of enzymes, including tyrosine kinases, which play a crucial role in many biological processes.
Aplicaciones Científicas De Investigación
4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione has been shown to have a wide range of potential applications in scientific research. It has been studied as a potential treatment for cancer, as it inhibits the activity of tyrosine kinases that are often overexpressed in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential to inhibit the replication of viruses such as HIV and hepatitis C.
Mecanismo De Acción
4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in many biological processes, including cell growth and division. By inhibiting the activity of these enzymes, this compound can prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, including Abl, Src, and JAK2. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines that contribute to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione has several advantages for use in lab experiments. It is a potent and specific inhibitor of tyrosine kinases, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture experiments. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-(4H-1,2,4-triazol-4-ylamino)-1,2-naphthalenedione. One area of interest is the development of more potent and selective inhibitors of tyrosine kinases, which could have even greater potential as cancer treatments. Additionally, this compound and other tyrosine kinase inhibitors could be studied for their potential to treat other diseases, such as autoimmune disorders and viral infections. Finally, the development of more efficient methods for synthesizing this compound could make it more widely available for use in scientific research.
Propiedades
IUPAC Name |
4-(1,2,4-triazol-4-ylamino)naphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-5-10(15-16-6-13-14-7-16)8-3-1-2-4-9(8)12(11)18/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKIQXGBPIMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B3872465.png)
![4-{[3-(5-nitro-2-furyl)-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872471.png)
![3-methyl-5-{1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}isoxazole](/img/structure/B3872477.png)
![3-(4-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872482.png)
![3,4,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B3872485.png)

![2-bromo-5-{[(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B3872503.png)
![N-(tert-butyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3872506.png)
![5-(2,3-dimethyl-4-nitrophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3872515.png)
![5-(4-chlorophenyl)-2-furaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3872523.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3872530.png)
![2-thiophenecarbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3872549.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3872552.png)